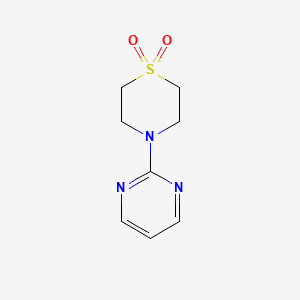

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine is a basic structure in many important biological compounds. It’s a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines and other compounds . For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For example, the melting point, yield, and NMR data can provide insights into the physical and chemical properties of these compounds .

Applications De Recherche Scientifique

Photophysical Properties and pH-Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated their utility in developing solid-state fluorescence emitters and colorimetric pH sensors. These compounds, due to their donor–π–acceptor structures, exhibit unique photophysical properties such as solid-state fluorescence and positive solvatochromism. Their ability to undergo reversible protonation at nitrogen atoms offers potential in creating novel colorimetric sensors for pH and logic gate applications (Han Yan et al., 2017).

Inhibition of the PI3K-AKT-mTOR Pathway

Research into non-nitrogen containing morpholine isosteres, including 4-(Pyrimidin-4-yl)morpholines, has identified them as privileged pharmacophores for the inhibition of PI3K and PIKKs. These compounds are significant for their role in the kinase hinge binding, indicating their potential in the development of selective dual inhibitors of mTORC1 and mTORC2, critical pathways in cancer and other diseases (H. Hobbs et al., 2019).

Synthesis of Tumor Necrosis Factor Alpha Inhibitors

The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been explored for their roles in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their importance in medicinal chemistry for anti-inflammatory and potentially anticancer applications. A rapid and green synthetic method has been established for these compounds, highlighting their significance in pharmaceutical research (H. Lei et al., 2017).

Antimicrobial and Anticancer Activities

Pyrimidine-based ligands and their metal complexes have been synthesized and characterized, showing promising results in antimicrobial screening. These compounds, due to their complexation with metals like Ni(II), Co(II), Mn(II), and Zn(II), exhibit enhanced antimicrobial properties. Their potential as drug candidates is further supported by molecular docking studies, indicating their possible application in developing new antimicrobial and anticancer agents (Festus Chioma et al., 2018).

Mécanisme D'action

Target of Action

Similar pyrimidine derivatives have been found to targetNur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

Related pyrimidine derivatives have been reported to interact with their targets by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Related pyrimidine derivatives have been reported to inhibit protein kinases, which play a crucial role in various cellular signaling processes .

Pharmacokinetics

Similar pyrimidine-based drugs have been reported to be eliminated by both metabolism and renal clearance .

Result of Action

Related pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-pyrimidin-2-yl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-14(13)6-4-11(5-7-14)8-9-2-1-3-10-8/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULARNDFQIGKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)

![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)

![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2797562.png)

![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)